molecular formula C24H22N4O3 B2531946 N-(3-ethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide CAS No. 1251673-73-0

N-(3-ethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Cat. No. B2531946
M. Wt: 414.465
InChI Key: UKXADQTWIAZYQQ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Characterization

  • A series of N- and S-substituted 1,3,4-oxadiazole derivatives, including compounds structurally related to N-(3-ethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide, were synthesized and characterized. These compounds were formed by cyclization of various precursors, demonstrating the synthetic versatility of such compounds (El‐Sayed et al., 2008).

Antimicrobial Properties

  • Compounds structurally related to N-(3-ethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide have been evaluated for their antimicrobial properties. Some derivatives demonstrated superior antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungal strains, highlighting the potential of these compounds in antimicrobial applications (Desai & Vaja, 2018).

Potential in Organic Light-Emitting Diodes (OLEDs)

  • Oxadiazole derivatives, closely related to the compound of interest, have been used as materials in phosphorescent organic light-emitting diodes (PhOLEDs). These compounds demonstrated high efficiency and low roll-off in blue, green, and red PhOLEDs, indicating their utility in electronic and photonic applications (Wang et al., 2019).

Anticancer Properties

  • Some derivatives of 1,3,4-oxadiazole, a core component of the target compound, have been synthesized and screened for cytotoxicity against various human cancer cell lines. Among these, certain compounds showed significant cytotoxicity, suggesting their potential application in anticancer research (Vinayak et al., 2014).

Polymorphism Studies

  • The study of polymorphic structures of compounds containing 1,3,4-oxadiazole moieties, similar to the compound , has revealed insights into the potential anticancer activities and the impact of weak intermolecular interactions on their crystalline forms. Such studies contribute to the understanding of these compounds’ physical properties and potential therapeutic applications (Shishkina et al., 2019).

Safety And Hazards

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properties

IUPAC Name

N-(3-ethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-3-17-9-6-10-18(14-17)25-21(29)15-28-13-7-12-20(24(28)30)23-26-22(27-31-23)19-11-5-4-8-16(19)2/h4-14H,3,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXADQTWIAZYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

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